
N-(2-羟苯基)-3-(4-氧代-2-硫代噻唑烷-3-基)丙酰胺
描述
N-(2-Hydroxyphenyl)-3-(4-oxo-2-thioxothiazolidin-3-yl)propanamide, also known as N-HPT, is a small molecule that has been studied for its potential use as a therapeutic agent. N-HPT has been found to possess a variety of biochemical and physiological properties, including antioxidant, anti-inflammatory, and chemopreventive effects. Additionally, N-HPT has been shown to have potential applications in the fields of cancer, inflammation, and cardiovascular diseases.
科学研究应用
抗炎活性
对 N-(2-羟苯基)-3-(4-氧代-2-硫代噻唑烷-3-基)丙酰胺衍生物的研究显示出显着的抗炎活性。例如,一项研究合成了八种衍生物,发现其中三种显示出显着的抗炎活性,另一种表现出中等的活性 (Sunder & Maleraju,2013)。另一项研究合成了类似的衍生物并对其进行了表征,评估了它们作为抗炎剂的潜力 (Horishny 等人,2020)。
抗菌和抗真菌活性
几项研究集中于衍生自 N-(2-羟苯基)-3-(4-氧代-2-硫代噻唑烷-3-基)丙酰胺的化合物的抗菌和抗真菌特性。研究表明,某些合成的化合物表现出优异的抗菌和抗真菌活性 (Zala 等人,2015),另一项研究重点介绍了相关衍生物对一系列细菌、分枝杆菌和真菌的抗菌活性 (Krátký 等人,2017)。
在抗癌研究中的潜力
已评估了从该化学物质衍生的几种化合物的抗癌活性。例如,一项研究合成了一系列衍生物并筛选了它们的抗癌活性,识别出具有显着作用的先导化合物 (Havrylyuk 等人,2010)。另一项研究重点是合成具有潜在抗癌和锥虫杀灭活性的衍生物,发现对肿瘤细胞系具有抑制作用的化合物 (Holota 等人,2019)。
发光特性
某些衍生物的发光特性也一直是研究的主题。一项研究调查了结构相似的苯并噻唑衍生物的发光特性,用于白光发射 (Lu 等人,2017)。
属性
IUPAC Name |
N-(2-hydroxyphenyl)-3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c15-9-4-2-1-3-8(9)13-10(16)5-6-14-11(17)7-19-12(14)18/h1-4,15H,5-7H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCOUWBWZBNHGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCC(=O)NC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



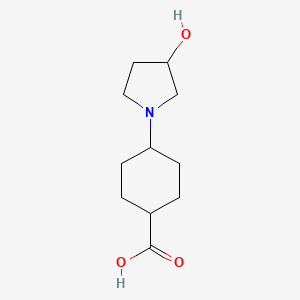
![N-[2-(4-bromophenyl)ethyl]oxolan-3-amine](/img/structure/B1471886.png)

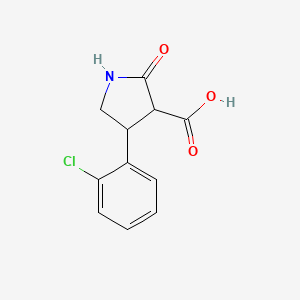
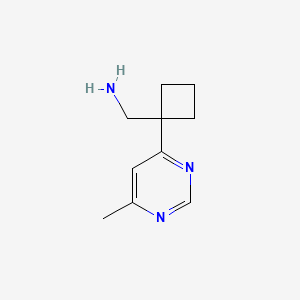
![1,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1471894.png)
![2-Methyloctahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B1471895.png)
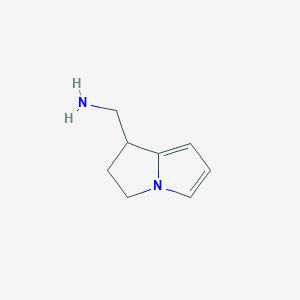
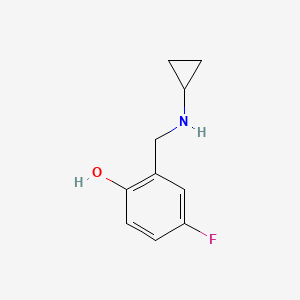
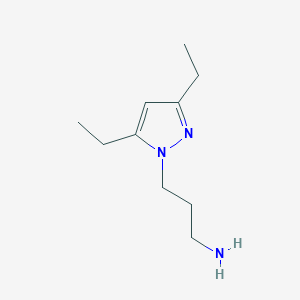
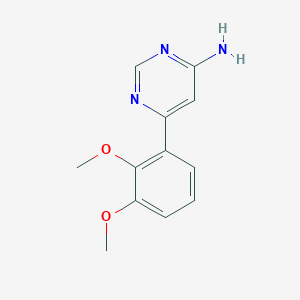
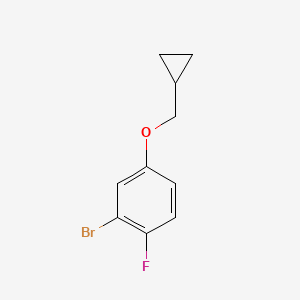
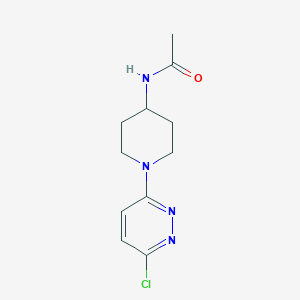
![N-[2-(3-methoxyphenyl)ethyl]oxan-4-amine](/img/structure/B1471908.png)